molecular formula C20H21NO3S B2906373 N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)benzo[b]thiophene-2-carboxamide CAS No. 2034474-10-5

N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)benzo[b]thiophene-2-carboxamide

Cat. No. B2906373
CAS RN: 2034474-10-5
M. Wt: 355.45
InChI Key: NMZWDRJIZXMGHJ-UHFFFAOYSA-N
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Description

“N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)benzo[b]thiophene-2-carboxamide” is a chemical compound . It is a type of benzo[b]thiophene derivative . Benzo[b]thiophenes are a promising class of organosulfur compounds that have been used in a broad range of research fields including pharmaceutical sciences and materials chemistry .


Synthesis Analysis

The synthesis of benzo[b]thiophenes can be achieved through an aryne reaction with alkynyl sulfides . A wide range of 3-substituted benzothiophenes were synthesized from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner . The synthesis of diverse multisubstituted benzothiophene derivatives involving a pentacyclic compound was achieved by virtue of the good functional group tolerance and versatile C2 functionalizations .

Scientific Research Applications

Antibacterial Agents

Thiophene derivatives have been recognized for their antibacterial properties. The compound could be synthesized and tested against various bacterial strains to evaluate its efficacy as an antibacterial agent . This could lead to the development of new antibiotics, particularly in the fight against antibiotic-resistant bacteria.

Anticancer Research

The structural motif of benzothiophene is often found in molecules with anticancer activity. Research could explore the potential of this compound as a chemotherapeutic agent, assessing its ability to inhibit tumor cell growth in vitro on various cancer cell lines .

Anti-inflammatory Medication

Compounds containing thiophene rings have shown anti-inflammatory properties. This compound could be investigated for its effectiveness in reducing inflammation, which could contribute to the development of new anti-inflammatory drugs .

Organic Semiconductor Development

Thiophene-based molecules play a significant role in the advancement of organic semiconductors. The compound could be utilized in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), enhancing the performance of electronic devices .

Antimicrobial Applications

In addition to antibacterial properties, thiophene compounds can exhibit broader antimicrobial effects. The compound could be part of a study to create a library of compounds for antimicrobial screening, potentially leading to new antimicrobial agents .

Estrogen Receptor Modulation

Molecular docking studies could predict the ability of this compound to bind with the estrogen receptor. This application is crucial in the development of drugs that require selective modulation of the estrogen receptor, such as certain breast cancer medications .

Kinase Inhibition

Kinases are enzymes that play a vital role in various cellular processes. The compound could be synthesized and tested for its ability to inhibit specific kinases, which is a promising approach in targeted cancer therapy .

Material Science

Thiophene derivatives are used as corrosion inhibitors and have applications in material science. The compound could be investigated for its properties in this field, potentially leading to the development of new materials with improved durability and performance .

properties

IUPAC Name

N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3S/c1-20(23,12-14-7-9-16(24-2)10-8-14)13-21-19(22)18-11-15-5-3-4-6-17(15)25-18/h3-11,23H,12-13H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMZWDRJIZXMGHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)(CNC(=O)C2=CC3=CC=CC=C3S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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